



Application Notes and Protocols for In Vivo Studies Using TCPOBOP

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Compound of Interest		
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Topic: Preparing TCPOBOP Stock Solution for In Vivo Studies

These application notes provide detailed protocols for the preparation and in vivo administration of 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (**TCPOBOP**), a potent and selective agonist of the mouse Constitutive Androstane Receptor (CAR).[1][2][3] Proper preparation of **TCPOBOP** solutions is critical for ensuring accurate and reproducible results in toxicological and pharmacological research.

Introduction to TCPOBOP

TCPOBOP is a xenobiotic compound widely used in research to study the activation of the CAR signaling pathway.[4] As a CAR agonist, **TCPOBOP** induces the nuclear translocation of CAR, leading to the transcriptional activation of target genes involved in drug metabolism, such as cytochrome P450 enzymes (e.g., Cyp2b10 and Cyp2c55), as well as processes like hepatocyte proliferation and hepatomegaly.[1][5] Its utility in murine models has been instrumental in elucidating the role of CAR in liver physiology and pathology.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and use of **TCPOBOP** in in vivo studies.

Table 1: TCPOBOP Solubility and Stock Solution Preparation



Parameter	Value	Notes
Molecular Weight	402.06 g/mol	
EC50 for CAR	20 nM	[2]
Stock Solution Solvent	100% DMSO	A stock solution in 100% DMSO is a common starting point.[6][7]
Stock Solution Concentration	7.5 mg/mL	A stock solution at this concentration can be prepared and stored.[6][7]
Storage of Stock Solution	-20°C for up to 1 month; -80°C for up to 6 months.[8]	Aliquot to avoid repeated freeze-thaw cycles.

Table 2: In Vivo Working Solution Formulations and Dosages

Formulation	Administration Route	Typical Dosage	Resulting Solution
10% DMSO in Corn Oil	Intraperitoneal (i.p.) Injection	3 mg/kg	Clear Solution
2% DMSO in 98% Corn Oil	Intraperitoneal (i.p.) Injection	3 mg/kg	Working solution prepared by diluting a 7.5 mg/mL DMSO stock 50-fold.[6][7]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	Intraperitoneal (i.p.) or Oral Gavage	2.5 mg/mL (6.22 mM)	Suspended Solution (requires sonication)
Corn Oil	Oral Gavage	3 mg/kg	[1]

Experimental Protocols

Protocol 1: Preparation of **TCPOBOP** Stock Solution in DMSO



- Weigh the desired amount of **TCPOBOP** powder in a sterile microcentrifuge tube.
- Add 100% DMSO to achieve a final concentration of 7.5 mg/mL.[6][7]
- Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[8]
- Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Protocol 2: Preparation of **TCPOBOP** Working Solution in Corn Oil for Intraperitoneal Injection

- Thaw the 7.5 mg/mL **TCPOBOP** stock solution in DMSO at room temperature.
- To prepare a working solution of 0.15 mg/mL, dilute the stock solution 50-fold in corn oil. This will result in a final vehicle composition of 2% DMSO and 98% corn oil.[6][7]
- For a 3 mg/kg dose, inject the animal with 20 μL of this working solution per gram of body weight.[6][7]
- Alternatively, a 10% DMSO in 90% corn oil vehicle can be prepared to achieve a clear solution with a solubility of at least 2.5 mg/mL.[8]
- It is recommended to prepare the working solution fresh on the day of use.[8]

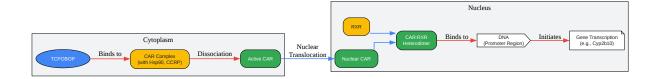
Protocol 3: Preparation of **TCPOBOP** Suspension for Intraperitoneal or Oral Administration

- Prepare a 25 mg/mL stock solution of TCPOBOP in DMSO.
- For a 1 mL working solution with a final concentration of 2.5 mg/mL, sequentially add and mix the following components:
 - \circ 100 µL of the 25 mg/mL **TCPOBOP** stock solution in DMSO.
 - 400 μL of PEG300.
 - 50 μL of Tween-80.



- 450 μL of Saline.[8]
- The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
- This protocol results in a suspended solution. Use ultrasonication to ensure a uniform suspension before administration.[8]
- This formulation can be used for both oral and intraperitoneal injections.[8]

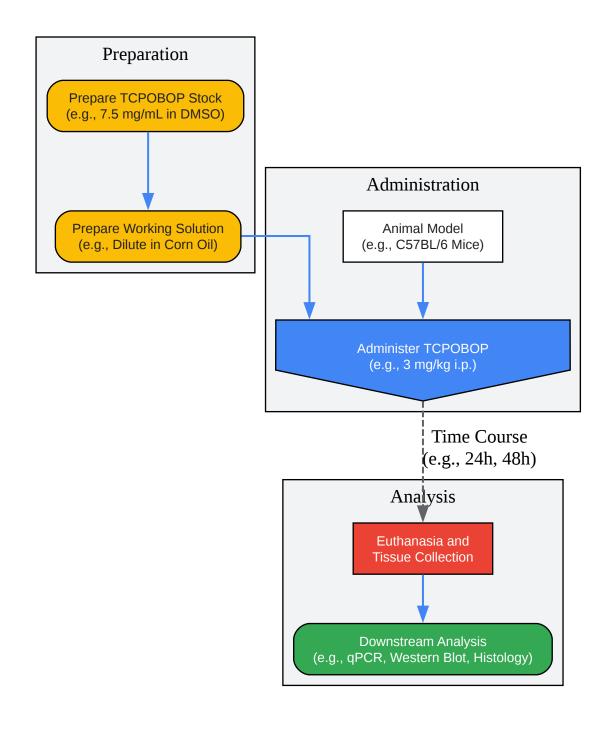
Mandatory Visualizations



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Caption: **TCPOBOP** signaling pathway.





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Caption: In vivo experimental workflow.

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